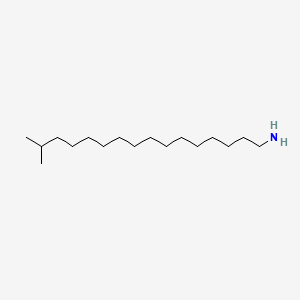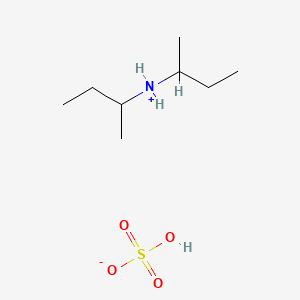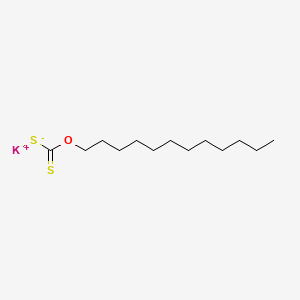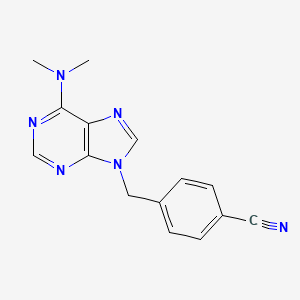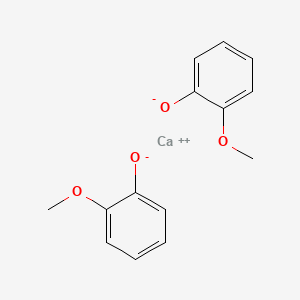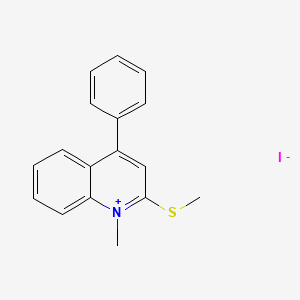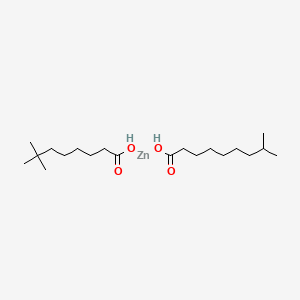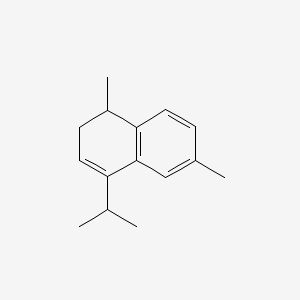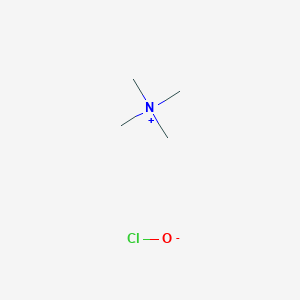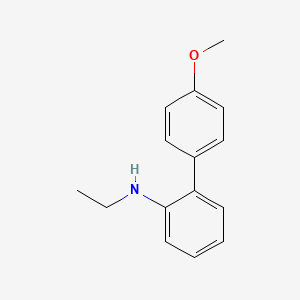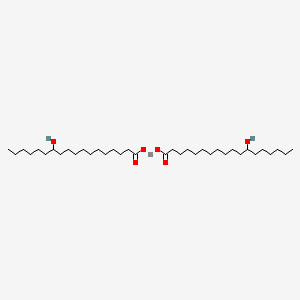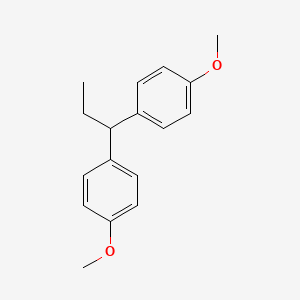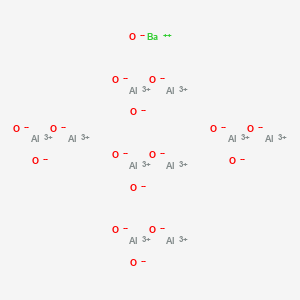
Decaaluminium barium hexadecaoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decaaluminium barium hexadecaoxide is a complex inorganic compound with the molecular formula Al₁₀BaO₁₆ It is known for its unique structural and chemical properties, making it a subject of interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Decaaluminium barium hexadecaoxide can be synthesized through several methods. One common approach involves the coprecipitation method, where solutions of barium and aluminum salts are mixed to form a gel precursor. This gel is then dried and calcined to produce the desired compound . Another method involves the use of a double alkoxide of barium and aluminum, which is subjected to supercritical drying to form an aerogel with high surface area .
Industrial Production Methods
In industrial settings, the production of this compound often involves high-temperature solid-state reactions. Barium oxide and aluminum oxide are mixed in stoichiometric ratios and heated to temperatures around 1900°C to form the compound . This method is favored for its scalability and efficiency in producing large quantities of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Decaaluminium barium hexadecaoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically facilitated by the presence of specific reagents and conditions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides of aluminum and barium, while reduction can produce lower oxidation state compounds.
Wissenschaftliche Forschungsanwendungen
Decaaluminium barium hexadecaoxide has a wide range of applications in scientific research:
Materials Science: It is used as a precursor for the synthesis of advanced ceramics and refractory materials.
Catalysis: The compound serves as a catalyst support in various chemical reactions, including CO methanation.
Biology and Medicine: Research is ongoing to explore its potential use in biomedical applications, such as drug delivery systems and imaging agents.
Industry: It is utilized in the production of high-performance materials for aerospace and other high-tech industries.
Wirkmechanismus
The mechanism by which decaaluminium barium hexadecaoxide exerts its effects is primarily through its interaction with other chemical species. The compound’s unique structure allows it to act as a catalyst, facilitating various chemical reactions by providing active sites for reactants to interact. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Barium Monoaluminate (BaO·Al₂O₃): Known for its use in cements and grouting materials.
Barium Hexaaluminate (BaO·6Al₂O₃): Used as an engineering ceramic and catalyst support.
Uniqueness
Decaaluminium barium hexadecaoxide stands out due to its higher aluminum content and unique structural properties, which provide enhanced catalytic activity and stability compared to similar compounds. Its ability to form high-surface-area aerogels also makes it particularly valuable in advanced material applications .
Eigenschaften
CAS-Nummer |
97435-20-6 |
|---|---|
Molekularformel |
Al10BaO16 |
Molekulargewicht |
663.13 g/mol |
IUPAC-Name |
decaaluminum;barium(2+);oxygen(2-) |
InChI |
InChI=1S/10Al.Ba.16O/q10*+3;+2;16*-2 |
InChI-Schlüssel |
PWFMGHJEJRTVGB-UHFFFAOYSA-N |
Kanonische SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


